Iridium(3+);2-phenylpyridine;chloride

Catalog No.
S884842
CAS No.
92220-65-0
M.F
C44H36Cl4Ir3N4-4
M. Wt
1339.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(3+);2-phenylpyridine;chloride

CAS Number

92220-65-0

Product Name

Iridium(3+);2-phenylpyridine;chloride

IUPAC Name

iridium;2-phenylpyridine;tetrachloride

Molecular Formula

C44H36Cl4Ir3N4-4

Molecular Weight

1339.2 g/mol

InChI

InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4

InChI Key

HSHIAFYREBCJPI-UHFFFAOYSA-J

SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3]

Synonyms

di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer2-Phenylpyridine Iridium Complex;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir]

Iridium(III) Complexes

Iridium (Ir(III)) is a transition metal known for forming stable complexes with interesting photophysical and catalytic properties. These complexes have been explored in various research areas, including:

  • Light-Emitting Devices (LEDs): Iridium(III) complexes are efficient emitters of light, making them valuable materials for LEDs.
  • Photocatalysis: Iridium(III) complexes can act as catalysts for light-driven chemical reactions. This property has applications in areas such as solar energy conversion and organic synthesis.
  • Biomedical Imaging: Certain Iridium(III) complexes can be used as imaging agents for biomedical applications.

The research on Ir(III)-PhPy-Cl itself would likely focus on its potential to serve as a precursor for these types of functional materials.

-Phenylpyridine (PhPy)

-Phenylpyridine (PhPy) is an organic molecule containing a pyridine ring attached to a phenyl group. PhPy can act as a ligand, bonding to metal centers to form coordination complexes. Research on PhPy often explores its role as a ligand in:

  • Organometallic Chemistry: PhPy's ability to form stable complexes with various metals makes it a valuable tool for studying organometallic chemistry, a field that explores the interaction between organic molecules and metals.
  • Catalysis: Similar to Iridium(III) complexes, PhPy-containing complexes can potentially act as catalysts for various chemical reactions.

Iridium(3+);2-phenylpyridine;chloride is a coordination compound featuring iridium in the +3 oxidation state, coordinated with 2-phenylpyridine ligands and chloride ions. This compound is notable for its unique electronic properties, making it a subject of interest in various fields, including photonics and medicinal chemistry. The structure typically involves cyclometallation, where the iridium atom forms bonds with the carbon atoms of the 2-phenylpyridine, leading to stable complexes that exhibit interesting photophysical behavior.

The synthesis of iridium(3+);2-phenylpyridine;chloride often involves cyclometallation reactions between iridium trichloride and 2-phenylpyridine. The general reaction can be represented as follows:

4C6H5C5H4N+2IrCl3(H2O)3Ir2Cl2(C6H4C5H4N)4+4HCl4\text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{N}+2\text{IrCl}_3\cdot (H_2O)_3\rightarrow \text{Ir}_2\text{Cl}_2(\text{C}_6\text{H}_4\text{C}_5\text{H}_4\text{N})_4+4\text{HCl}

This reaction leads to the formation of a chloride-bridged dimer, which can further decompose or rearrange under specific conditions to yield various iridium complexes, including tris(2-phenylpyridine)iridium .

Research indicates that iridium(3+);2-phenylpyridine;chloride and its derivatives exhibit significant biological activity, particularly in cancer therapy. For instance, certain complexes derived from this compound have shown potential antitumor activity against various cancer cell lines, including A549 and HeLa cells. These complexes can induce apoptosis and inhibit cell migration through mechanisms involving lysosomal damage and disruption of mitochondrial function .

The synthesis of iridium(3+);2-phenylpyridine;chloride typically employs cyclometallation techniques. Common methods include:

  • Cyclometallation Reaction: This involves reacting iridium trichloride with 2-phenylpyridine in a suitable solvent under controlled temperature and pressure conditions.
  • Nonoyama Reaction: This method specifically facilitates the formation of chloride-bridged dimers from iridium chloride and 2-phenylpyridine .
  • Solvent-Free Methods: Recent studies have explored solvent-free synthesis routes that enhance yield and purity while minimizing environmental impact .

Iridium(3+);2-phenylpyridine;chloride finds applications across several domains:

  • Organic Light Emitting Diodes (OLEDs): Its phosphorescent properties make it an excellent candidate for use in OLED technology.
  • Photoredox Catalysis: The compound is utilized in photoredox reactions due to its ability to facilitate electron transfer processes .
  • Biomedical

Studies on the interactions of iridium(3+);2-phenylpyridine;chloride with biological systems have revealed its capacity to bind proteins effectively. These interactions are crucial for understanding the compound's pharmacokinetics and mechanisms of action within cellular environments. The binding constants indicate significant interaction strength, suggesting potential for targeted delivery systems in drug design .

Several compounds share structural similarities with iridium(3+);2-phenylpyridine;chloride, each exhibiting unique properties:

Compound NameKey FeaturesUnique Aspects
Tris(2-phenylpyridine)iridiumElectroluminescent, emits green lightKnown for its facial stereochemistry
Iridium(3+)complexes with other pyridine derivativesVaries in emission color and stabilityDifferent ligand arrangements affect properties
Iridium(3+)bis(1-phenylisoquinoline)Exhibits different photophysical propertiesEnhanced stability compared to pyridine derivatives
Iridium(3+)complexes with phosphine ligandsOften used in catalysisDifferent reactivity profiles compared to pyridines

Iridium(3+);2-phenylpyridine;chloride stands out due to its specific ligand interactions and biological activity, making it a valuable compound for further research in both materials science and medicinal chemistry .

The synthesis of iridium(3+) complexes with 2-phenylpyridine and chloride ligands represents a significant area of research in organometallic chemistry, with various methodologies developed to achieve efficient and high-yield production of these compounds [1] [2]. Classical synthetic routes have been established as foundational approaches that provide reliable pathways to these valuable complexes [3].

Cyclometalation Reactions

Cyclometalation reactions form the cornerstone of iridium(3+) complex synthesis with 2-phenylpyridine ligands [3] [4]. This process involves the formation of a metal-carbon bond through the activation of a carbon-hydrogen bond, typically in the ortho position of the phenyl ring of 2-phenylpyridine [5]. The reaction proceeds through coordination of the nitrogen atom of the pyridine ring to the iridium center, followed by activation of the ortho C-H bond of the phenyl ring [3] [6].

The cyclometalation process typically occurs in a stepwise manner:

  • Initial coordination of the nitrogen atom in 2-phenylpyridine to the iridium metal center [5] [7]
  • Subsequent activation of the ortho C-H bond in the phenyl ring [5]
  • Formation of a five-membered metallacycle through the creation of an iridium-carbon bond [3] [5]

This reaction is driven by the chelate effect, where the formation of the five-membered ring provides thermodynamic stability to the resulting complex [4] [7]. The cyclometalation process is often facilitated by the presence of a base, which assists in the deprotonation of the ortho position of the phenyl ring [5] [8].

From Iridium Trichloride Hydrate and 2-phenylpyridine

The direct reaction between iridium trichloride hydrate and 2-phenylpyridine represents one of the most widely employed classical synthetic routes for preparing iridium(3+) complexes [3] [5]. This approach typically involves the following reaction conditions and steps:

  • Reaction mixture: Iridium trichloride hydrate and 2-phenylpyridine are combined in a suitable solvent system, often a mixture of 2-ethoxyethanol and water (3:1 v/v) [5] [9]
  • Heating conditions: The reaction mixture is heated under reflux for 24-48 hours, typically at temperatures between 120-150°C [5] [25]
  • Atmosphere: The reaction is generally conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the iridium species [25] [28]

The reaction can be represented by the following idealized equation:

4 C₆H₅-C₅H₄N + 2 IrCl₃(H₂O)₃ → Ir₂Cl₂(C₆H₄-C₅H₄N)₄ + 4 HCl + 6 H₂O [3] [5]

This reaction proceeds through the initial coordination of the nitrogen atom of 2-phenylpyridine to the iridium center, followed by cyclometalation to form the chloro-bridged dimeric species [5] [25]. The reaction conditions, particularly temperature and reaction time, significantly influence the yield and purity of the final product [9] [25].

ParameterTypical ConditionsEffect on YieldReferences
Solvent System2-ethoxyethanol/water (3:1 v/v)Facilitates dissolution of both starting materials [5] [25]
Temperature120-150°CHigher temperatures increase reaction rate but may lead to side products [5] [9]
Reaction Time24-48 hoursLonger times increase conversion but may degrade product [5] [25]
AtmosphereInert (N₂ or Ar)Prevents oxidation of iridium species [25] [28]
Molar Ratio (ppy:Ir)2:1 to 2.5:1Excess ligand drives reaction completion [5] [9]

The reaction typically yields the chloro-bridged dimeric species [Ir(ppy)₂Cl]₂, which serves as a versatile precursor for further functionalization to create a diverse range of iridium complexes [5] [9].

Microwave-Accelerated C,N-Cyclometalation

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of iridium(3+) complexes with 2-phenylpyridine ligands [8] [9]. This approach offers significant advantages in terms of reaction time, yield, and energy efficiency [8] [10].

The microwave-accelerated cyclometalation reaction typically involves the following components and conditions:

  • Starting materials: Iridium trichloride hydrate and 2-phenylpyridine [8] [9]
  • Solvent system: A mixture of 2-methoxyethanol and water (4:1 ratio) has been identified as optimal for microwave-assisted reactions [8] [9]
  • Reaction vessel: Sealed microwave-pressurized vials that can withstand elevated temperatures and pressures [8] [9]
  • Microwave conditions: Typically 150-170°C for 10-30 minutes at controlled power settings [8] [9]

Research has demonstrated that microwave irradiation significantly accelerates the cyclometalation process compared to conventional heating methods [8] [9]. This acceleration is attributed to the efficient and uniform heating provided by microwave irradiation, as well as the ability of both the iridium precursor and the reaction medium to absorb microwave energy due to their polar nature [8] [9].

A comparative study of microwave versus conventional heating methods revealed that microwave irradiation consistently produced higher yields at equivalent temperatures [8] [9]. For example, at 150°C, a 10-minute microwave reaction produced yields comparable to those obtained after several hours of conventional heating [8] [9].

The microwave-accelerated approach offers several key advantages:

  • Dramatically reduced reaction times (minutes instead of hours or days) [8] [9]
  • Higher yields of the desired chloro-bridged dimeric product [8] [10]
  • Simplified product isolation, often requiring only filtration and rinsing [8] [9]
  • Reduced formation of undesired side products, particularly when optimized conditions are employed [8] [9]

The optimal temperature for microwave-assisted cyclometalation has been identified as approximately 150°C, representing a balance between reaction rate and selectivity [8] [9]. While higher temperatures (170°C and above) can further increase the reaction rate, they may also promote undesirable side reactions or thermal degradation of sensitive functional groups [8] [9].

Formation of Chloro-Bridged Dimeric Species [Ir(ppy)₂Cl]₂

The formation of the chloro-bridged dimeric species [Ir(ppy)₂Cl]₂ represents a crucial intermediate step in the synthesis of iridium(3+) complexes with 2-phenylpyridine ligands [3] [5]. This dimeric structure features two iridium centers, each coordinated to two cyclometalated 2-phenylpyridine ligands, with the two metal centers bridged by two chloride ligands [3] [10].

The mechanism of dimer formation involves several key steps:

  • Initial coordination of 2-phenylpyridine to iridium through the nitrogen atom [5] [10]
  • Cyclometalation to form the iridium-carbon bond [5] [10]
  • Dimerization through chloride bridges between two iridium centers [5] [10]

The reaction of iridium trichloride hydrate with 2-phenylpyridine typically results in the formation of this chloro-bridged dimer rather than monomeric species or tris-cyclometalated complexes [3] [5]. This selectivity is influenced by several factors:

  • The presence of hydrogen chloride (HCl) evolved during the cyclometalation process, which shifts the equilibrium toward dimer formation [8] [9]
  • The stoichiometric ratio of 2-phenylpyridine to iridium (typically 2:1), which limits the number of cyclometalated ligands per iridium center [5] [10]
  • The reaction conditions, particularly temperature and solvent system [5] [8]

The chloro-bridged dimeric structure has been confirmed through various analytical techniques, including X-ray crystallography, which reveals the characteristic butterfly-like arrangement of the two iridium centers bridged by chloride ligands [8] [10]. The Ir-Cl-Ir bridges are not linear but rather form an angle, resulting in a non-planar arrangement of the two iridium centers [8] [10].

This dimeric species serves as a versatile precursor for the synthesis of a wide range of iridium complexes [3] [5]. The chloride bridges can be cleaved by various ligands, including:

  • Neutral ligands such as acetonitrile or dimethyl sulfoxide, forming monomeric complexes of the type [Ir(ppy)₂Cl(L)] [8] [10]
  • Anionic ligands such as acetylacetonate, leading to neutral complexes like Ir(ppy)₂(acac) [5] [10]
  • Bidentate ligands such as 2,2'-bipyridine, resulting in cationic complexes of the form [Ir(ppy)₂(bpy)]⁺ [10] [13]

The reactivity of the chloro-bridged dimer in coordinating solvents is particularly noteworthy [8] [10]. Studies have shown that solvents like dimethyl sulfoxide (DMSO) and acetonitrile can cleave the chloride bridges, forming monomeric complexes where the solvent molecule coordinates to the iridium center [8] [10]. This behavior has important implications for the characterization and handling of these dimeric species, particularly when using NMR spectroscopy in coordinating solvents [8] [10].

Purification Techniques

The purification of iridium(3+) complexes with 2-phenylpyridine and chloride ligands is a critical step in obtaining high-quality materials for various applications [12] [14]. Several purification techniques have been developed and optimized for these compounds, each with specific advantages depending on the nature of the complex and the impurities present [12] [20].

Column Chromatography

Column chromatography represents one of the most widely employed purification techniques for iridium complexes [15] [16]. The specific conditions vary depending on the complex:

  • Stationary phase: Silica gel is commonly used, although neutral alumina may be preferred for base-sensitive complexes [15] [20]
  • Mobile phase: Dichloromethane/hexane or dichloromethane/petroleum ether mixtures are frequently employed, with ratios typically ranging from 1:1 to 1:3 [15] [16]
  • Gradient elution: Often starting with a less polar solvent mixture and gradually increasing polarity to effectively separate the desired complex from impurities [15] [20]

For charged complexes, ion-exchange chromatography may be employed, particularly when separating different stereoisomers [20] [22].

Recrystallization

Recrystallization serves as an effective method for obtaining highly pure iridium complexes [4] [15]:

  • Solvent selection: Dichloromethane/diethyl ether, dichloromethane/hexane, or acetonitrile/diethyl ether systems are commonly employed [4] [15]
  • Technique: Slow diffusion methods often yield higher purity and larger crystals compared to cooling recrystallization [4] [15]
  • Temperature control: Gradual cooling or solvent evaporation at controlled temperatures improves crystal quality and purity [4] [15]

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography has emerged as a powerful technique for the purification of iridium complexes, particularly for the separation of stereoisomers [20] [21]:

  • Mobile phase: Typically supercritical carbon dioxide with modifiers such as isopropanol or acetonitrile [20] [21]
  • Stationary phase: Chiral columns such as CHIRALPAK IA or AS-H are employed for the separation of enantiomers [20] [21]
  • Advantages: Faster separation times, reduced solvent consumption, and milder conditions compared to traditional HPLC methods [20] [21]

This technique is particularly valuable for separating facial (fac) and meridional (mer) isomers of tris-cyclometalated complexes, as well as resolving enantiomers of heteroleptic complexes [20] [21].

Solvent Extraction

Solvent extraction techniques can be employed for the purification of certain iridium complexes [12] [14]:

  • Liquid-liquid extraction: Utilizing the differential solubility of the complex and impurities in immiscible solvents [12] [14]
  • Selective precipitation: Addition of non-solvents to solutions of the complex to precipitate the desired product while leaving impurities in solution [12] [14]

Sublimation

For thermally stable iridium complexes, sublimation can provide highly pure materials [21] [23]:

  • Conditions: Typically performed under reduced pressure (10⁻³-10⁻⁵ torr) and elevated temperatures [21] [23]
  • Limitations: May induce thermal isomerization in certain complexes, potentially altering the isomeric distribution [21] [23]

The choice of purification technique depends on several factors, including the specific complex, the nature of the impurities, the scale of the synthesis, and the required purity level for the intended application [12] [20]. Often, a combination of techniques is employed to achieve the highest purity levels [12] [20].

Alternate Synthetic Approaches

Beyond the classical and microwave-assisted methods, several alternative synthetic approaches have been developed for the preparation of iridium(3+) complexes with 2-phenylpyridine and chloride ligands [16] [19]. These alternative routes offer distinct advantages in terms of reaction conditions, starting materials, or specific product characteristics [16] [19].

Transmetalation Routes

Transmetalation approaches utilize pre-formed organometallic reagents to transfer the organic ligand to the iridium center [16] [19]:

  • Boron-based transmetalation: Employing boronic acids or boronates of 2-phenylpyridine derivatives in reaction with iridium precursors [16] [19]
  • Lithium or Grignard reagents: Using lithiated or magnesium derivatives of 2-phenylpyridine [16] [19]
  • Advantages: Milder reaction conditions and potential for regioselective metalation [16] [19]

Iridium Polyhydride Precursors

An innovative approach utilizes iridium polyhydride complexes as starting materials [19]:

  • Starting material: IrH₅(P^i^Pr₃)₂ reacts with 2-phenylpyridine derivatives [19]
  • Reaction conditions: Typically in refluxing 1-phenylethanol for 72 hours [19]
  • Product: Direct formation of facial tris-cyclometalated complexes with high yields (approximately 85%) [19]
  • Advantage: Bypasses the chloro-bridged dimeric intermediate, providing a more direct route to tris-cyclometalated complexes [19]

Iridium Acetylacetonate Route

The use of iridium(III) acetylacetonate as a starting material offers an alternative to iridium trichloride hydrate [6]:

  • Reaction conditions: Typically in glycerol at 200-210°C with phosphoric acid or tartaric acid as additives [6]
  • Yields: 68-92% depending on specific conditions and additives [6]
  • Advantages: Potentially higher yields and more consistent product quality compared to iridium trichloride routes [6]

Hydroxy-Bridged Dimer Intermediates

The synthesis and utilization of hydroxy-bridged dimeric species represents another alternative approach [10]:

  • Formation: Conversion of chloro-bridged dimers to hydroxy-bridged analogs [10]
  • Reactivity: Enhanced reactivity toward certain ligands compared to chloro-bridged dimers [10]
  • Applications: Particularly useful for the synthesis of water-soluble iridium complexes [10]

One-Pot Microwave Synthesis

One-pot microwave-assisted synthesis offers a streamlined approach:

  • Components: Iridium trichloride hydrate, 2-phenylpyridine derivatives, and additional ligands combined in a single vessel [27]
  • Conditions: Microwave irradiation at 130-150°C for 45-60 minutes [27]
  • Advantages: Simplified procedure, reduced reaction time, and potentially higher overall yields [27]

Divergent Synthesis Approaches

Divergent synthesis strategies enable the efficient preparation of libraries of related complexes:

  • Methodology: Synthesis of key intermediates that can be diversified in subsequent steps [16]
  • Example: Preparation of bis- and tris-heteroleptic triisopropylsilylethynyl-substituted intermediates that can be further functionalized through coupling reactions [16]
  • Advantages: Efficient access to diverse complex libraries from common intermediates [16]

These alternative synthetic approaches expand the toolbox available for the preparation of iridium(3+) complexes with 2-phenylpyridine ligands, offering options that may be advantageous depending on specific requirements such as scale, available starting materials, desired product characteristics, or environmental considerations [16] [19].

Green Chemistry Considerations in Synthesis

The application of green chemistry principles to the synthesis of iridium(3+) complexes with 2-phenylpyridine ligands represents an important area of development aimed at reducing environmental impact while maintaining or improving synthetic efficiency [11] [13]. Several strategies have been explored to enhance the sustainability of these synthetic processes [11] [13].

Solvent Considerations

Solvent selection plays a crucial role in developing greener synthetic protocols [11] [13]:

  • Replacement of chlorinated solvents: Substituting dichloromethane and chloroform with less hazardous alternatives such as ethanol, 2-ethoxyethanol, or glycerol [6] [11]
  • Aqueous systems: Development of water-based or water-containing reaction media to reduce organic solvent usage [10] [11]
  • Solvent recycling: Implementation of distillation and purification systems to recover and reuse solvents [11] [13]

Energy Efficiency

Energy consumption represents a significant environmental consideration in the synthesis of iridium complexes [8] [11]:

  • Microwave-assisted synthesis: Dramatically reduces reaction times and overall energy consumption compared to conventional heating methods [8] [9]
  • Room temperature protocols: Development of reaction conditions that proceed efficiently at ambient temperature, particularly for ligand exchange reactions with dimeric precursors [11] [13]
  • Process optimization: Fine-tuning reaction parameters to minimize heating duration and temperature requirements [8] [11]

Catalytic Systems

The development of catalytic approaches can improve atom economy and reduce waste generation [11] [13]:

  • Catalytic C-H activation: Employing catalytic systems to facilitate the cyclometalation process rather than stoichiometric iridium reagents [11] [13]
  • Transmetalation catalysts: Using catalytic amounts of transition metals to facilitate ligand transfer reactions [11] [13]

Renewable Resources

The incorporation of renewable resources represents an emerging area in green synthesis approaches [11]:

  • Bio-based solvents: Utilization of solvents derived from renewable resources, such as ethyl lactate or 2-methyltetrahydrofuran [11] [13]
  • Biomass-derived ligands: Development of 2-phenylpyridine analogs incorporating structural elements derived from renewable feedstocks [11] [13]

Waste Reduction

Minimizing waste generation is a fundamental principle of green chemistry applied to iridium complex synthesis [11] [13]:

  • One-pot procedures: Development of sequential transformations in a single reaction vessel to eliminate isolation and purification of intermediates [11] [27]
  • Atom economy: Design of synthetic routes that incorporate a higher percentage of starting materials into the final product [11] [13]
  • Recyclable reagents: Implementation of recoverable and reusable reagents, particularly for expensive components [11] [13]

Biological Reducing Agents

The use of biological materials as reducing agents represents an innovative approach to greener synthesis [11]:

  • Pectin-mediated reduction: Employing pectin as a sustainable biomacromolecule reducing agent for the formation of iridium nanoparticles [11]
  • Advantages: High yields (>98%) under mild conditions with reduced use of hazardous reducing agents [11]

Green Metrics Assessment

The evaluation of synthetic protocols using established green chemistry metrics provides quantitative measures of environmental impact [11] [13]:

  • E-factor: Calculation of the ratio of waste mass to product mass for different synthetic routes [11] [13]
  • Process mass intensity: Assessment of the total mass of materials used relative to the mass of product [11] [13]
  • Life cycle assessment: Comprehensive evaluation of environmental impacts across the entire production process [11] [13]

Hydrogen Bond Acceptor Count

8

Exact Mass

1339.05290 g/mol

Monoisotopic Mass

1339.05818 g/mol

Heavy Atom Count

55

Dates

Modify: 2023-08-15

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